molecular formula C12H22O2S B13790246 (4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine

(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine

Cat. No.: B13790246
M. Wt: 230.37 g/mol
InChI Key: AEHSMBUNICYDGR-MXWKQRLJSA-N
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Description

(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds containing a thiopyrano ring fused with a dioxine ring. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine involves several steps, including the formation of the thiopyrano ring and the subsequent fusion with the dioxine ring. The reaction typically starts with the preparation of the thiopyrano intermediate, which is then subjected to cyclization reactions under controlled conditions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, (4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or abnormal cell proliferation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine include other heterocyclic compounds containing sulfur and oxygen atoms, such as thiopyranes and dioxanes. These compounds share structural similarities but may differ in their reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and chiral centers, which confer distinct stereochemical properties. This makes it a valuable compound for studying stereochemistry and developing enantioselective synthesis methods.

Properties

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine

InChI

InChI=1S/C12H22O2S/c1-8(2)11-9-7-15-6-5-10(9)13-12(3,4)14-11/h8-11H,5-7H2,1-4H3/t9-,10-,11+/m1/s1

InChI Key

AEHSMBUNICYDGR-MXWKQRLJSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H]2CSCC[C@H]2OC(O1)(C)C

Canonical SMILES

CC(C)C1C2CSCCC2OC(O1)(C)C

Origin of Product

United States

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